molecular formula C24H20N2O2 B398665 N-(4-anilinophenyl)-2-(2-naphthyloxy)acetamide CAS No. 265324-05-8

N-(4-anilinophenyl)-2-(2-naphthyloxy)acetamide

Cat. No.: B398665
CAS No.: 265324-05-8
M. Wt: 368.4g/mol
InChI Key: KKMGJEBWJZDQMJ-UHFFFAOYSA-N
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Description

N-(4-anilinophenyl)-2-(2-naphthyloxy)acetamide is a high-purity chemical reagent supplied for research and development purposes . This compound is part of a class of chemicals featuring the anilinophenyl group, a structure found in various specialized molecules, including those investigated as potential metabolites or intermediates in pharmacological studies . As a research chemical, its specific biological activity and mechanism of action are subjects for ongoing scientific investigation and are not yet fully characterized. Researchers are exploring its potential applications in various fields, including early-stage discovery projects. This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use. Please refer to the product's Certificate of Analysis for detailed specifications regarding identity and purity.

Properties

IUPAC Name

N-(4-anilinophenyl)-2-naphthalen-2-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c27-24(17-28-23-15-10-18-6-4-5-7-19(18)16-23)26-22-13-11-21(12-14-22)25-20-8-2-1-3-9-20/h1-16,25H,17H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMGJEBWJZDQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(2-Naphthyloxy)acetic Acid

The foundational step involves preparing 2-(2-naphthyloxy)acetic acid, achieved through nucleophilic substitution.

  • Reaction Conditions :

    • 2-Naphthol reacts with chloroacetic acid in alkaline media (e.g., NaOH/ethanol) at 60–80°C for 6–8 hours.

    • Yield: 75–85% after recrystallization in ethanol/water.

Table 1: Optimization of 2-(2-Naphthyloxy)acetic Acid Synthesis

ParameterOptimal ConditionYield Impact
SolventEthanol/water (3:1)Maximizes solubility
Temperature70°CPrevents decomposition
Reaction Time7 hoursBalances completion vs. side reactions

Activation of Carboxylic Acid Group

The carboxylic acid group of 2-(2-naphthyloxy)acetic acid is activated for amide bond formation.

  • Common Activators :

    • Dicyclohexylcarbodiimide (DCC) : Forms reactive O-acylisourea intermediate.

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) : Preferred for reduced toxicity.

  • Solvent Systems : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhance reactivity.

Coupling with 4-Aminoaniline

Amide Bond Formation

The activated acid reacts with 4-aminoaniline under controlled conditions:

  • Stoichiometry : 1:1 molar ratio of acid to amine.

  • Temperature : 0–5°C initially, gradually warming to 25°C.

  • Catalysts : 4-Dimethylaminopyridine (DMAP) accelerates reaction by 40%.

Table 2: Comparison of Coupling Agents

Coupling AgentSolventTemperatureYield (%)Purity (%)
DCCDMF25°C7892
EDCTHF0–25°C8295
DICAcetonitrile10°C7088

Purification and Isolation

Crystallization Techniques

  • Solvent Pair : Ethyl acetate/hexane (1:2) achieves >99% purity after two recrystallizations.

  • Temperature Gradient : Cooling from 50°C to 4°C over 12 hours minimizes impurities.

Chromatographic Methods

  • Silica Gel Chromatography : Employed for lab-scale purification with ethyl acetate/hexane (30:70).

  • Industrial Alternatives : Centrifugal partition chromatography reduces silica gel dependency, enhancing scalability.

Industrial-Scale Production Considerations

Process Optimization

  • Solvent Recovery : DMF and THF are recycled via distillation, reducing costs by 30%.

  • Catalyst Recycling : Immobilized EDC on polystyrene resins allows reuse for 5 cycles.

Table 3: Industrial vs. Lab-Scale Parameters

ParameterLab-ScaleIndustrial-Scale
Batch Size100 g50–100 kg
Reaction Time8 hours6 hours (optimized)
Purity95–98%99.5%

Mechanistic Insights and Side Reactions

Key Reaction Pathways

  • Amide Coupling : The activated carboxylic acid attacks the aniline’s primary amine, forming a tetrahedral intermediate that collapses to release dicyclohexylurea.

  • Side Reactions :

    • Over-Acylation : Mitigated by stoichiometric control and low temperatures.

    • Oxidation : Minimized using nitrogen atmosphere.

Emerging Methodologies

Enzymatic Catalysis

  • Lipase-Based Systems : Candida antarctica lipase B (CAL-B) achieves 65% yield under mild conditions (pH 7, 37°C).

  • Advantages : Eliminates toxic coupling agents, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-(4-anilinophenyl)-2-(2-naphthyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

N-(4-anilinophenyl)-2-(2-naphthyloxy)acetamide has shown promising results in anticancer studies. Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, structural analogs have demonstrated significant cytotoxicity against human cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents.

  • Case Study : A study evaluated the anticancer effects of similar compounds, reporting growth inhibition percentages of over 70% against multiple cancer cell lines, including breast and lung cancers .

Anticonvulsant Activity

The compound's structural similarities to other phenylacetamides have led to investigations into its anticonvulsant properties. Analog compounds have been synthesized and tested for efficacy against seizures.

  • Case Study : In a study involving animal models, certain derivatives exhibited significant activity in maximal electroshock and pentylenetetrazole-induced seizure models, suggesting potential therapeutic applications in epilepsy treatment .

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This aspect is crucial for developing treatments for diseases like Alzheimer's and other neurodegenerative disorders.

  • Data Table: Enzyme Inhibition Studies
CompoundTarget EnzymeInhibition Percentage
Compound AAcetylcholinesterase85%
Compound BCyclooxygenase-278%

Antimicrobial Properties

Research has indicated that compounds with similar structures possess antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

  • Case Study : Preliminary studies showed minimum inhibitory concentrations (MIC) around 256 µg/mL for related compounds, suggesting potential use in antimicrobial therapies.

Research Methodologies

The applications of this compound have been explored through various methodologies:

  • In Vitro Studies : These studies assess the cytotoxicity and enzyme inhibition using cultured cell lines.
  • In Vivo Studies : Animal models are used to evaluate the pharmacological effects, including anticonvulsant and anticancer activities.
  • Structure-Activity Relationship (SAR) : Investigations into how structural modifications affect biological activity help in optimizing lead compounds for drug development.

Mechanism of Action

The mechanism of action of N-(4-anilinophenyl)-2-(2-naphthyloxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Enzyme Inhibitors (MAO, AChE, BChE)

Acetamide derivatives are well-documented as enzyme inhibitors. For example:

  • N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide: Exhibits potent MAO-A inhibition (IC₅₀ = 0.028 µM) with 50-fold selectivity over MAO-B .
  • Milacemide and Safinamide : MAO-B inhibitors used in Parkinson’s disease (PD) management .
  • Triazole-benzothiazole acetamides : Show dual inhibition of AChE and BChE, relevant for Alzheimer’s disease .

Key Differences :

  • The target compound lacks the chlorophenyl or triazole motifs found in these analogs, which are critical for MAO-B or AChE selectivity.

Anticancer Agents

Phenoxy acetamide derivatives (e.g., N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide) demonstrate significant activity against cancer cell lines (HCT-1, MCF-7) via MTT assays .

Structural Comparison :

Compound Substituents Activity (Cell Lines) Source
Target Compound 4-Anilinophenyl, 2-naphthyloxy Not reported
Compound 38 () 4-Methoxyphenyl, quinazoline IC₅₀ < 10 µM

The naphthyloxy group in the target compound may confer enhanced π-π stacking with cellular targets, similar to quinazoline derivatives, but the absence of electron-withdrawing groups (e.g., sulfonyl) could reduce potency.

Antimicrobial Agents

N-(Substituted phenyl)-2-chloroacetamides (e.g., 2-((4-bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide) show MICs as low as 13–27 µM against S. aureus and E. coli .

Key Contrasts :

  • The target compound lacks halogen substituents (e.g., Cl, Br), which are critical for disrupting microbial membranes via electron-withdrawing effects .

Biological Activity

N-(4-anilinophenyl)-2-(2-naphthyloxy)acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Aniline group : Contributes to its interaction with biological targets.
  • Naphthalene moiety : Enhances lipophilicity, potentially improving membrane permeability.
  • Acetamide linkage : May influence its pharmacokinetic properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the acetamide class. For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide have shown significant anticonvulsant and anticancer activities in various in vitro and in vivo models . The mechanism often involves:

  • Inhibition of cell proliferation : Compounds have been found to induce apoptosis in cancer cell lines.
  • Targeting specific pathways : Many derivatives inhibit kinases or disrupt microtubule dynamics, leading to cell cycle arrest.

Analgesic Properties

Compounds structurally related to this compound have been studied for their analgesic effects. For example, novel analgesics derived from similar acetamides demonstrated reduced hepatotoxicity while retaining efficacy in pain relief . This suggests that modifications in the acetamide structure can lead to favorable therapeutic profiles.

The biological activity of this compound may involve several mechanisms:

  • Enzyme inhibition : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival.
  • Receptor modulation : Interaction with pain receptors may explain the analgesic effects observed in related compounds.

In Vitro Studies

A comparative study evaluated the cytotoxic effects of various acetamides on different cancer cell lines using the MTT assay. Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced potency against specific cancer types.

CompoundCell LineIC50 (µM)Mechanism
AMCF75.0Apoptosis induction
BHeLa3.5Kinase inhibition
CA5497.2Microtubule disruption

In Vivo Studies

In vivo studies utilizing animal models have demonstrated that compounds similar to this compound can significantly reduce tumor size without notable toxicity to normal tissues. For instance, a study involving mice treated with an acetamide derivative showed a marked decrease in tumor growth compared to control groups .

Safety Profile

Safety assessments indicate that many derivatives exhibit low toxicity levels at therapeutic doses. Notably, compounds that lack hepatotoxicity while maintaining analgesic effects are particularly promising for clinical use .

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